molecular formula C13H21NO2 B3074398 4-[(Butylamino)methyl]-2-ethoxyphenol CAS No. 1019619-04-5

4-[(Butylamino)methyl]-2-ethoxyphenol

Cat. No. B3074398
CAS RN: 1019619-04-5
M. Wt: 223.31 g/mol
InChI Key: BUVNPWDSSYRKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Butylamino)methyl]-2-ethoxyphenol, also known as AEPI, is a chemical compound with potential implications in various fields of research and industry. It is used in chemical synthesis .


Molecular Structure Analysis

The molecular formula of 4-[(Butylamino)methyl]-2-ethoxyphenol is C13H21NO2 . The specific molecular structure is not provided in the searched resources.

Scientific Research Applications

Structural and Spectroscopic Analysis

  • The compound (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, structurally related to 4-[(Butylamino)methyl]-2-ethoxyphenol, was studied for its molecular structure and spectroscopic properties. Experimental techniques like X-ray diffraction, FT-IR, NMR, and UV/Vis spectroscopy, as well as computational methods, were employed to characterize its molecular structure (Albayrak et al., 2011).
  • Another similar compound, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, was synthesized and analyzed using spectroscopic methods and X-ray diffraction. Its intermolecular contacts were examined using Hirshfeld surfaces and fingerprint plots (Demircioğlu et al., 2019).

Tautomerism and Solvent Media Dependence

  • The tautomerism in solvent media and solid state of related compounds was investigated. This study provides insights into the behavior of compounds like 4-[(Butylamino)methyl]-2-ethoxyphenol under different conditions (Albayrak et al., 2011).

Anticancer Activity

  • A study on 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, a Schiff base compound synthesized from vanillin and p-anisidin and structurally related to 4-[(Butylamino)methyl]-2-ethoxyphenol, evaluated its anticancer activity in inhibiting T47D breast cancer cells (Sukria et al., 2020).

Biological and Pharmacological Activities

  • Research on related phenolic compounds has shown their potential in biological and pharmacological applications, such as antioxidants and therapeutic agents, due to their radical scavenging properties (Mastelić et al., 2008).

Environmental Impact

  • Studies have also been conducted on the environmental impact of similar phenolic compounds, examining their concentration changes in freshwater streams and discussing the influence of regulations on their environmental presence (Quednow & Püttmann, 2009).

properties

IUPAC Name

4-(butylaminomethyl)-2-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-3-5-8-14-10-11-6-7-12(15)13(9-11)16-4-2/h6-7,9,14-15H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVNPWDSSYRKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Butylamino)methyl]-2-ethoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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